- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a PhotocatalystChemPhotoChem, 2020, 4(2), 101-104,
Cas no 93-08-3 (2'-Acetonaphthone)

2'-Acetonaphthone structure
Product Name:2'-Acetonaphthone
CAS No:93-08-3
Molecular Formula:C12H10O
Molecular Weight:170.207203388214
MDL:MFCD00004108
CID:34685
PubChem ID:7122
2'-Acetonaphthone Properties
Names and Identifiers
-
- 1-(Naphthalen-2-yl)ethanone
- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone
- Methyl 2-naphthyl ketone
- 2-Acetonaphthone
- 2-Acetylnaphthalene
- Acetylnaphtalene
- 1-(2-Naphthyl)ethan-1-one
- Methyl 2-naphth ketone
- 2'-Acetonaphthone
- 1-(2-naphthyl)-ethanone
- 2-acetonaphthalene
- CI NO 5510
- FEMA 2723
- MANDARIN G
- ORANGE 2
- ORANGE A
- ORANGE II
- ORANGE P
- ORANGE Y
- ORANGER
- 1-(2-Naphthalenyl)ethanone (ACI)
- 2′-Acetonaphthone (6CI, 8CI)
- 1-(2-Naphthyl)ethanone
- 1-(Naphthalen-2-yl) ethan-1-one
- 1-(Naphthalen-3-yl)ethanone
- 2-Naphthyl methyl ketone
- Methyl β-naphthyl ketone
- NSC 7658
- Oranger crystals
- β-Acetonaphthone
- β-Acetylnaphthalene
- β-Naphthyl methyl ketone
-
- MDL: MFCD00004108
- InChIKey: XSAYZAUNJMRRIR-UHFFFAOYSA-N
- Inchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
- SMILES: O=C(C)C1C=C2C(C=CC=C2)=CC=1
- BRN: 774965
Computed Properties
- Exact Mass: 170.07300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 170.073
- Heavy Atom Count: 13
- Complexity: 197
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.2
- Tautomer Count: 2
- Surface Charge: 0
- Topological Polar Surface Area: 17.1
Experimental Properties
- LogP: 3.04240
- PSA: 17.07000
- Refractive Index: n20/D 1.628(lit.)
- Water Partition Coefficient: Insoluble
- Boiling Point: 301°C(lit.)
- Melting Point: 52.0 to 57.0 deg-C
- Flash Point: Fahrenheit: 334.4 ° f < br / > Celsius: 168 ° C < br / >
- FEMA: 2723
- Solubility: 0.272g/l
- Color/Form: Powder
- Solubility: Soluble in ether, benzene and carbon tetrachloride, slightly soluble in ethanol, almost insoluble in water.
- Density: 1.12 g/mL at 25 °C(lit.)
2'-Acetonaphthone Security Information
-
Symbol:
- RTECS:DB7084000
- WGK Germany:3
- Safety Term:9
- Safety Instruction: S26-S36-S61-S24/25-S22-S36/37
- Packing Group:III
- Risk Phrases:R22; R36/37/38; R51/53
-
Dangerous goods sign:
- Hazardous Material transportation number:UN3077
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Prompt:warning
- Storage Condition:Storage temperature: no restrictions.
- PackingGroup:III
- Risk Phrases: 51/53
- Signal Word:Warning
- TSCA:Yes
- HazardClass:9
2'-Acetonaphthone Customs Data
- HS CODE:29143900
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2'-Acetonaphthone Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IHWG-25g |
Ethanone, 1-(2-naphthalenyl)- |
93-08-3 | >98.0%(GC) | 25g |
$21.00 | 2025-03-01 | |
A2B Chem LLC | AI62208-25g |
2-Acetylnaphthalene |
93-08-3 | 99% | 25g |
$5.00 | 2024-07-18 | |
Aaron | AR00II4S-25g |
Ethanone, 1-(2-naphthalenyl)- |
93-08-3 | 98% | 25g |
$3.00 | 2025-02-28 | |
Alichem | A219005839-500g |
1-(Naphthalen-2-yl)ethanone |
93-08-3 | 95% | 500g |
$159.00 | 2023-08-31 | |
Ambeed | A143056-25g |
1-(Naphthalen-2-yl)ethanone |
93-08-3 | 99% | 25g |
$6.0 | 2024-04-15 | |
Apollo Scientific | OR9969-25g |
2'-Acetonaphthone |
93-08-3 | 98% | 25g |
£34.00 | 2023-09-02 | |
Chemenu | CM231138-500g |
1-(Naphthalen-2-yl)ethanone |
93-08-3 | 98% | 500g |
$*** | 2023-05-29 | |
ChemScence | CS-B1305-500g |
2-Acetonaphthone |
93-08-3 | 99.86% | 500g |
$77.0 | 2022-04-26 | |
Cooke Chemical | A0873212-25G |
2'-Acetonaphthone |
93-08-3 | 98% | 25g |
RMB 32.00 | 2025-02-21 | |
Crysdot LLC | CD12005492-500g |
1-(Naphthalen-2-yl)ethanone |
93-08-3 | 95+% | 500g |
$111 |
2'-Acetonaphthone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt
Reference
- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketonesGreen Chemistry, 2012, 14(5), 1493-1501,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Reference
- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodideTetrahedron, 2012, 68(5), 1515-1520,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt
Reference
- An Efficient Photoinduced Deprotection of Aromatic Acetals and KetalsHelvetica Chimica Acta, 2011, 94(2), 331-346,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Water ; 2 h, rt → 80 °C
Reference
- Mild water-promoted selective deacetalization of acyclic acetalsGreen Chemistry, 2010, 12(11), 1919-1921,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt
Reference
- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxideTetrahedron Letters, 2005, 46(37), 6377-6380,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)
Reference
- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquidChemical Communications (Cambridge, 2001, (18), 1862-1863,
Synthetic Circuit 8
Reaction Conditions
Reference
- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxideTetrahedron Letters, 1978, (2), 147-50,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C
Reference
- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic ReductionMacromolecules (Washington, 2023, 56(11), 4022-4029,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C
Reference
- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene NanosphereChemistrySelect, 2022, 7(14),,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 8 min, rt
Reference
- IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditionsTetrahedron Letters, 2020, 61(15),,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C
Reference
- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcoholsTetrahedron Letters, 2014, 55(9), 1585-1588,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C
Reference
- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of AlcoholsChemistry - A European Journal, 2012, 18(37), 11550-11554,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux
Reference
- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxideTetrahedron, 2011, 67(44), 8544-8551,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Pyridine , Palladium diacetate Solvents: Toluene ; 2.5 h, 27 psi, 100 °C
Reference
- Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactionsGreen Chemistry, 2010, 12(7), 1180-1186,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C
Reference
- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcoholsCatalysis Communications, 2009, 11(4), 298-301,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt
Reference
- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt
Reference
- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquidsFenzi Cuihua, 2008, 22(6), 561-564,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt
Reference
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditionsTetrahedron, 2009, 65(7), 1461-1466,
2'-Acetonaphthone Raw materials
- 2-(1-Azidoethyl)naphthalene
- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-
- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-
- 2-(1,1-Diethoxyethyl)naphthalene
- 2-(Bromoacetyl)naphthalene
- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine
- 1-(Naphthalen-2-yl)ethanol
- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-
2'-Acetonaphthone Preparation Products
2'-Acetonaphthone Suppliers
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2'-Acetonaphthone Related Literature
-
Neesha Yadav,Chiranjeev Sharma,Satish Kumar Awasthi RSC Adv., 2014,4, 5469-5498
-
Jason P. Holland,Neil Vasdev Dalton Trans., 2014,43, 9872-9884
-
GuangQiang He,YouCun Chen J. Mater. Chem. A, 2014,2, 2578-2584
-
Xiaowei Wang,Yanfang Wang,Bingwei Chen,Rudolf Holze RSC Adv., 2015,5, 52382-52387
-
Natalia Fidalgo-Used,Maria Montes-Bayón,Elisa Blanco-González,Alfredo Sanz-Medel J. Anal. At. Spectrom., 2006,21, 876-883
-
Gang Wang,Yike Fu,Zhaohui Ren,Jie Huang,Serena Best,Xiang Li,Gaorong Han Chem. Commun., 2018,54, 6324-6327
-
Shufang Zhang,Xudong Yang,Kun Zhang,Han Chen,Masatoshi Yanagida,Liyuan Han Phys. Chem. Chem. Phys., 2011,13, 19310-19313
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